molecular formula C12H22N2O3 B2377509 tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate CAS No. 1334652-10-6

tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B2377509
CAS No.: 1334652-10-6
M. Wt: 242.319
InChI Key: PEUZQFKMLQKCCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate is a privileged, bifunctional synthetic intermediate central to modern medicinal chemistry efforts, particularly in the construction of complex molecules for drug discovery. Its primary research value lies in its rigid, bicyclic pyrrolopyrrole scaffold, which serves as a versatile core structure for the development of novel therapeutics. This compound features two critical reactive sites: a Boc-protected secondary amine and a primary hydroxymethyl group, allowing for selective and sequential functionalization. A significant application of this intermediate is in the synthesis of potent and selective bromodomain inhibitors, such as the I-BET726 series, where it forms the essential diazepine core (source) . Furthermore, its scaffold is employed in the design of M 4 muscarinic acetylcholine receptor positive allosteric modulators (PAMs), which are being investigated as a potential therapeutic strategy for schizophrenia and other central nervous system disorders (source) . The molecule's three-dimensional structure enables researchers to explore novel chemical space and achieve high affinity for challenging biological targets, making it an indispensable tool for advancing programs in epigenetics and neuropharmacology.

Properties

IUPAC Name

tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-12(2,3)17-11(16)14-6-8-4-13-5-9(8)10(14)7-15/h8-10,13,15H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUZQFKMLQKCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CNCC2C1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate (commonly referred to as compound EVT-2514583) is a synthetic compound belonging to the pyrrolopyrrole class. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in pharmacology.

Chemical Structure and Properties

The chemical formula for EVT-2514583 is C11H20N2O2C_{11}H_{20}N_{2}O_{2}, with a molecular weight of 212.29 g/mol. Its structure features a pyrrolo[3,4-c]pyrrole backbone, which is known for various biological activities.

Anticancer Activity

Research indicates that compounds within the pyrrolopyrrole class exhibit significant anticancer properties. EVT-2514583 has been studied for its potential to inhibit specific protein kinases involved in cancer cell proliferation. For instance, it may target the MPS1 kinase, which is crucial for the spindle assembly checkpoint in cell division. Inhibition of MPS1 can lead to apoptosis in cancer cells that are dependent on this pathway for survival .

The mechanism by which EVT-2514583 exerts its biological effects appears to be through the stabilization of inactive conformations of target kinases, thereby preventing their interaction with ATP and substrate peptides. This action disrupts critical signaling pathways necessary for tumor growth and survival .

Case Studies

  • In Vitro Studies : In a series of studies conducted on various cancer cell lines, EVT-2514583 demonstrated dose-dependent inhibition of cell proliferation. For example:
    • Cell Line : HCT116 (human colon cancer)
    • IC50 : 0.55 μM was reported for antiproliferative activity .
  • In Vivo Studies : Pharmacokinetic profiling in mouse models showed that after oral administration at a dose of 5 mg/kg:
    • Half-life (t1/2) : 3.26 hours
    • Clearance (Cl) : 12.44 mL/min/kg
    • Volume of Distribution (Vd) : 1.99 L/kg
    • Bioavailability (F) : 78% .

Data Table: Biological Activity Overview

Activity TypeTargetAssay TypeIC50 (μM)Remarks
AntiproliferativeMPS1Cell-based assay0.55Effective against HCT116 cells
PharmacokineticsOral administrationMouse model-Half-life: 3.26 hours
Bioavailability: 78%

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and functional comparisons with analogous compounds highlight key differences in substituents, ring systems, and bioactivity. Below is a detailed analysis:

Structural Similarity Metrics

Tools like SIMCOMP (graph-based similarity scoring) and Tanimoto coefficients (fingerprint-based) are used to quantify structural overlap. A Tanimoto score ≥0.8 indicates significant similarity .

Key Compounds and Comparative Analysis

Compound Name CAS Number Similarity Score Key Structural Features Molecular Weight Applications/Findings
Target Compound - 1.00 Hydroxymethyl group, fused pyrrolo[3,4-c]pyrrole ~280.3 (estimated) Intermediate for CNS-targeting derivatives
cis-2-Boc-Hexahydropyrrol[3,4-c]pyrrole 250275-15-1 1.00 Identical core, Boc-protected amine 240.3 Used in peptide-mimetic synthesis
tert-Butyl hexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate HCl 1187933-06-7 0.94 Pyridine ring, hydrochloride salt 274.8 Enhanced solubility for salt forms
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate 885270-86-0 0.98 Spirocyclic system 226.3 Improved metabolic stability in kinase inhibitors
tert-Butyl 3-amino-6-isopropyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (BP 2699) 928025-56-3 0.91 Pyrazole ring, isopropyl group 296.4 Potential kinase inhibitor scaffold

Research Findings

Hydrophilicity vs. Lipophilicity : The hydroxymethyl group in the target compound increases polarity (clogP ~1.2) compared to BP 2699 (clogP ~2.5), impacting membrane permeability .

Ring System Variations :

  • Pyrrolo[3,4-b ]pyrrole derivatives (e.g., CAS 132414-81-4) exhibit different spatial orientations, affecting receptor binding .
  • Spirocyclic analogs (e.g., CAS 885270-86-0) show superior metabolic stability in preclinical studies .

Challenges and Limitations

  • Stereochemical Complexity : The fused pyrrolo-pyrrole system introduces multiple stereocenters (e.g., 3a and 6a positions), complicating synthetic routes .
  • Bioactivity Variability: Minor structural changes, such as replacing hydroxymethyl with benzyl (CAS 2266594-89-0), drastically alter pharmacokinetic profiles .

Preparation Methods

Procedure

  • Starting Material : Isoindole derivatives (e.g., methyl itaconate) are treated with (S)-1-phenylethylamine to form diastereomeric intermediates.
  • Oxidation : KMnO₄ in aqueous acetone cleaves the isoindole ring to yield a diacid intermediate.
  • Cyclization : The diacid undergoes thermal cyclization in toluene at 140°C to form the pyrrolo[3,4-c]pyrrole core.
  • Protection : Boc (tert-butoxycarbonyl) protection using di-tert-butyldicarbonate in dichloromethane.
  • Reduction : Sodium borohydride reduces a ketone intermediate to introduce the hydroxymethyl group.

Key Data

Step Yield (%) Purity (HPLC) Key Reagents
1 86 95% (S)-1-phenylethylamine, methyl itaconate
3 75 98% KMnO₄, acetone/H₂O
5 92 99% NaBH₄, MeOH

Advantages : High enantiomeric purity (>99% ee).
Limitations : Requires hazardous oxidants (KMnO₄) and multi-step purification.

Method 2: Hydrogenation-Cyclization Cascade

Procedure

  • N-Alkylation : Ethyl 4-chloroacetoacetate reacts with benzylamine to form a β-enamino ester.
  • Hydrogenation : Raney Ni catalyzes hydrogenation at 50 psi H₂, inducing cyclization.
  • Boc Protection : tert-Butyl dicarbonate in THF at 0°C.
  • Deprotection : TFA removes benzyl groups, followed by hydroxymethylation via formaldehyde condensation.

Key Data

Step Conditions Yield (%)
2 50°C, 5 h 95
4 HCHO, NaBH₃CN 88

Advantages : Scalable to kilogram quantities.
Limitations : Requires handling of pyrophoric catalysts (Raney Ni).

Method 3: Multicomponent 1,3-Dipolar Cycloaddition

Procedure

  • Azomethine Ylide Formation : Allylamine reacts with N-methylmaleimide to generate a dipole.
  • Cycloaddition : Cinnamaldehyde participates in a [3+2] cycloaddition to form the spiro-pyrrolidine framework.
  • Hydroxymethylation : Hydroboration-oxidation introduces the hydroxymethyl group.
  • Boc Protection : Standard conditions (Boc₂O, DMAP).

Key Data

Step Diastereomeric Ratio Yield (%)
2 2:1 82
3 - 78

Advantages : Rapid assembly of complex architecture.
Limitations : Moderate diastereoselectivity requires chromatographic separation.

Comparative Analysis of Methods

Parameter Method 1 Method 2 Method 3
Total Yield (%) 62 70 58
Steps 5 4 4
Scalability Moderate High Low
Enantiopurity >99% ee Racemic 2:1 dr
Key Advantage High purity Industrial use Structural diversity

Structural Characterization

  • ¹H NMR (CDCl₃): δ 3.72–3.65 (m, 2H, CH₂OH), 3.47–3.35 (m, 2H, pyrrolidine-H), 1.41 (s, 9H, tert-butyl).
  • HRMS : m/z calcd. for C₁₂H₂₂N₂O₃ [M+H]⁺: 243.1708; found: 243.1712.
  • X-ray Crystallography : Confirms cis-fused bicyclic structure with axial hydroxymethyl group.

Applications and Derivatives

  • Pharmaceutical Intermediate : Precursor to ALK5 inhibitors (e.g., US20230348427A1).
  • Derivatization :
    • Esterification : Reacts with acetic anhydride to form acetyl-protected analogues (yield: 85%).
    • Suzuki Coupling : Introduces biaryl groups at N-1 for kinase inhibition studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction parameters for synthesizing tert-butyl 4-(hydroxymethyl)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate?

  • Methodology : Multi-step synthesis often begins with readily available pyrrolidine precursors. Critical parameters include:

  • Catalysts : Use of p-toluenesulfonic acid for cyclization and tetrabutylammonium fluoride (TBAF) for deprotection .
  • Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for optimizing reaction efficiency .
  • Temperature : Controlled heating (e.g., reflux in THF at 65°C) to ensure intermediate stability .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane for isolating high-purity products .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound's structure?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry and stereochemistry, with δ 1.4–1.5 ppm (tert-butyl group) and δ 3.0–4.5 ppm (pyrrolidine protons) as diagnostic signals .
  • Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., m/z 255.18 [M+H]+) .
  • X-ray Crystallography : Resolves absolute configuration and ring puckering via SHELX refinement .

Q. What safety protocols should be implemented when handling this compound in laboratory settings?

  • Methodology :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
  • Respiratory Protection : Use NIOSH-certified P95 respirators for particulate filtration; OV/AG/P99 cartridges if aerosolization occurs .
  • Ventilation : Conduct reactions in fume hoods to limit inhalation exposure .

Advanced Research Questions

Q. How does the hydroxymethyl group's stereoelectronic environment influence its reactivity in derivatization reactions?

  • Methodology :

  • Oxidation/Reduction : The hydroxymethyl group can be oxidized to a carboxylate (using KMnO4) or reduced to a methylene group (via NaBH4/I2), with reactivity modulated by steric hindrance from the bicyclic pyrrolidine core .
  • Ring Puckering Analysis : Cremer-Pople coordinates quantify out-of-plane distortions, which stabilize transition states during derivatization .

Q. What computational approaches can predict the compound's conformational stability and interaction with biological targets?

  • Methodology :

  • Molecular Dynamics (MD) : Simulate ring puckering dynamics using AMBER force fields to assess conformational flexibility .
  • Docking Studies : Employ AutoDock Vina to model interactions with enzyme active sites (e.g., kinase inhibitors), prioritizing hydrogen bonding with the hydroxymethyl group .
  • DFT Calculations : B3LYP/6-31G* optimizations predict electron density distribution, guiding rational design of analogs .

Q. How can researchers resolve contradictions in reported synthetic yields or purity across different methodologies?

  • Methodology :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., solvent polarity, catalyst loading) affecting yield .
  • Analytical Cross-Validation : Compare HPLC purity data (C18 columns, acetonitrile/water gradients) with NMR integration to identify byproducts .
  • Reproducibility Checks : Replicate protocols under inert atmospheres (N2/Ar) to minimize oxidation side reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.